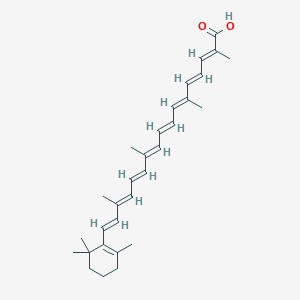
Apo-8'-carotenoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Apo-8'-carotenoic Acid, also known as this compound, is a useful research compound. Its molecular formula is C30H40O2 and its molecular weight is 432.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Cosmetic colorant. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Nutritional Applications
1. Vitamin A Activity
Apo-8'-carotenoic acid plays a significant role in the metabolism of carotenoids to vitamin A. Studies indicate that both humans and animals can convert beta-apo-8'-carotenal to this compound and subsequently to retinoids (vitamin A) in vivo. For instance, Olson et al. demonstrated that after administering beta-apo-8'-carotenal to human subjects, metabolites including this compound were detected in serum, indicating its bioavailability and potential role in vitamin A synthesis .
2. Antioxidant Properties
Research has shown that carotenoids, including this compound, exhibit antioxidant properties that can help mitigate oxidative stress. This is particularly relevant in the context of chronic diseases where oxidative damage plays a pivotal role. The compound's ability to scavenge free radicals has been documented in various studies .
Pharmacological Applications
1. Genotoxicity Studies
The genotoxic potential of this compound has been evaluated through various in vitro assays. For example, studies using human retinal pigment epithelial cells (ARPE-19) indicated that while beta-apo-8'-carotenal induced DNA strand breaks at certain concentrations, the overall evidence for genotoxicity was limited . This suggests a need for further investigation into its safety profile when used as a dietary supplement.
2. Potential Therapeutic Uses
There is emerging interest in the therapeutic applications of this compound due to its metabolic pathways. It has been suggested that the compound may have implications in treating conditions related to vitamin A deficiency and possibly other diseases linked to oxidative stress . However, clinical evidence supporting these claims remains sparse.
Food Science Applications
1. Food Additive and Colorant
this compound is recognized as a food additive (E 160e) and is used for its coloring properties. The European Food Safety Authority (EFSA) has evaluated its safety and concluded that it poses no significant health risks when consumed within established limits . Its use as a colorant is particularly relevant in processed foods where natural coloring agents are preferred.
2. Analytical Methods for Detection
Recent advancements have led to the development of robust analytical methods for detecting this compound in food products. High-performance liquid chromatography (HPLC) techniques have been validated for analyzing this compound across various food matrices, ensuring compliance with safety standards . These methods are essential for quality control and regulatory compliance in food production.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Olson et al., 2000 | Investigate metabolism of beta-apo-8'-carotenal | Detected metabolites including this compound in human serum post-administration; confirmed bioavailability |
| EFSA Opinion, 2012 | Safety evaluation of E 160e | Concluded no significant health risks associated with consumption at established limits; supports use as a food colorant |
| Ganguly et al., 2021 | Study metabolic conversion in animals | Showed conversion of beta-apo-8'-carotenal to various metabolites including this compound; indicates metabolic activity |
特性
CAS番号 |
1962-15-8 |
|---|---|
分子式 |
C30H40O2 |
分子量 |
432.6 g/mol |
IUPAC名 |
(2E,4E,6E,8E,10E,12E,14E,16E)-2,6,11,15-tetramethyl-17-(2,6,6-trimethylcyclohexen-1-yl)heptadeca-2,4,6,8,10,12,14,16-octaenoic acid |
InChI |
InChI=1S/C30H40O2/c1-23(13-8-9-14-24(2)17-11-18-27(5)29(31)32)15-10-16-25(3)20-21-28-26(4)19-12-22-30(28,6)7/h8-11,13-18,20-21H,12,19,22H2,1-7H3,(H,31,32)/b9-8+,15-10+,17-11+,21-20+,23-13+,24-14+,25-16+,27-18+ |
InChIキー |
MREKHRDVEZGVPJ-CUIXVSHYSA-N |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C(=O)O)C)C |
異性体SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C(=O)O)/C)/C |
正規SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C(=O)O)C)C |
同義語 |
apo-8'-carotenoic acid beta-apo-8'-carotenoic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















